N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide

Description

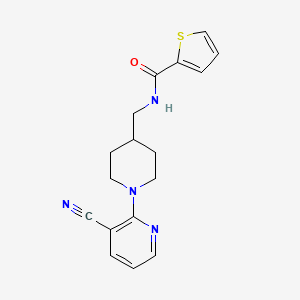

N-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core linked to a piperidin-4-ylmethyl group substituted with a 3-cyanopyridin-2-yl moiety. This structure combines a thiophene ring (known for its electron-rich aromatic system) with a piperidine scaffold (a common pharmacophore in bioactive molecules) and a nitrile-functionalized pyridine group, which may enhance binding affinity to biological targets.

Properties

IUPAC Name |

N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4OS/c18-11-14-3-1-7-19-16(14)21-8-5-13(6-9-21)12-20-17(22)15-4-2-10-23-15/h1-4,7,10,13H,5-6,8-9,12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQCTFCMSWVPBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=CS2)C3=C(C=CC=N3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a nucleophilic substitution reaction involving a suitable halide and a piperidine derivative.

Introduction of the Cyanopyridine Moiety: The cyanopyridine group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.

Attachment of the Thiophene Ring: The thiophene ring is attached through an amide bond formation, typically using carboxylic acid derivatives and coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group in the cyanopyridine moiety can be reduced to an amine.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Amino derivatives of the cyanopyridine moiety.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Analogues

Pharmacological Activity

- Antimicrobial Potential: Compounds like N-(4-methylpyridin-2-yl)thiophene-2-carboxamide derivatives exhibit antibacterial activity against Staphylococcus aureus (MIC: 2–32 µg/mL), likely due to thiophene’s interaction with bacterial membranes or enzymes . The nitrile group in the target compound may enhance penetration or target binding.

- CNS Activity : Thiophene fentanyl () demonstrates opioid activity via µ-opioid receptor agonism, highlighting the piperidine-thiophene scaffold’s relevance in CNS-targeting molecules . The absence of a phenethyl group in the target compound suggests divergent activity.

- Enzyme Inhibition: Pyrimidine-thiophene hybrids () are hypothesized to inhibit kinases or proteases due to their aromatic and hydrogen-bonding motifs . The 3-cyanopyridine group in the target compound may similarly interact with enzymatic active sites.

Key Research Findings

- Crystallographic Insights : N-(2-Nitrophenyl)thiophene-2-carboxamide () exhibits dihedral angles of 8.5–13.5° between thiophene and benzene rings, comparable to furan analogues. Weak C–H⋯O/S interactions dominate its crystal packing, which may influence solubility .

- Structure-Activity Relationships (SAR): Piperidine Substitution: Phenethyl groups (e.g., fentanyls) enhance opioid activity, while pyridine/cyanopyridine groups may shift selectivity to non-opioid targets . Nitrile Groups: The 3-cyano moiety could improve metabolic stability or target binding, as seen in kinase inhibitors like crizotinib.

Q & A

Q. Key Optimization Factors :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 60–80°C | Higher temps risk side reactions |

| Solvent Choice | Anhydrous DMF | Enhances coupling efficiency |

| Catalyst | EDC/HOBt | Reduces racemization |

Basic: How is structural characterization performed for this compound?

Answer:

Advanced spectroscopic and analytical techniques are employed:

- NMR Spectroscopy : H and C NMR confirm piperidine ring conformation, amide linkage, and thiophene/cyanopyridine substituents. For example, amide protons resonate at δ 8.2–8.5 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 369.12) .

- X-ray Crystallography : Resolves dihedral angles between thiophene and pyridine rings (e.g., 8–15°), critical for understanding electronic interactions .

Q. Common Pitfalls :

- Isomer separation via HPLC (C18 column, acetonitrile/water gradient) is essential due to potential stereochemical heterogeneity .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve target affinity?

Answer:

SAR strategies include:

- Functional Group Modulation :

- Replace thiophene with other heterocycles (e.g., furan) to assess π-π stacking efficiency .

- Modify the cyanopyridine group to evaluate electron-withdrawing effects on receptor binding .

- Biological Assays :

- Enzymatic inhibition assays (e.g., kinase targets) with IC determination .

- Cellular uptake studies using fluorescent analogs to correlate lipophilicity (logP) with activity .

Q. Example SAR Findings :

| Modification | Biological Activity Change | Reference |

|---|---|---|

| Piperidine N-methylation | ↑ Solubility but ↓ target affinity | |

| Thiophene → Benzothiophene | ↑ Potency (IC from 50 nM → 20 nM) |

Advanced: How to resolve contradictions in reported biological activity data across studies?

Answer:

Discrepancies often arise from:

- Variability in Assay Conditions : Buffer pH or co-solvents (e.g., DMSO) may alter compound stability. Standardize protocols (e.g., 0.1% DMSO max) .

- Impurity Profiles : Trace isomers or byproducts (e.g., hydrolyzed amides) can skew results. Use orthogonal purity validation (HPLC + NMR) .

- Target Selectivity : Off-target effects in cell-based vs. enzyme assays. Employ CRISPR-edited cell lines to isolate specific pathways .

Case Study : A reported IC disparity (10 nM vs. 500 nM) for kinase inhibition was traced to differential ATP concentrations in assay buffers .

Advanced: What computational methods are suitable for predicting target interactions?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., kinase ATP-binding pockets). Key interactions include hydrogen bonds with backbone amides and π-stacking with phenylalanine residues .

- QSAR Modeling : Train models on datasets with >50 analogs to predict logP, polar surface area, and IC values. Random forest algorithms show R > 0.85 for this compound class .

- MD Simulations : GROMACS simulations (100 ns) assess binding stability; RMSD < 2 Å indicates robust target engagement .

Advanced: What analytical challenges arise in quantifying metabolic stability?

Answer:

- LC-MS/MS Sensitivity : Detect low-abundance metabolites (e.g., hydroxylated piperidine) using MRM transitions (e.g., m/z 369 → 252) .

- Matrix Effects : Plasma proteins can interfere. Use stable isotope-labeled internal standards for normalization .

- Isomer Differentiation : Chiral HPLC (Chiralpak AD-H column) separates enantiomers with t differences > 2 min .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.